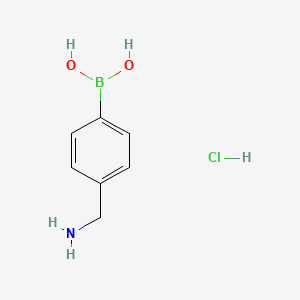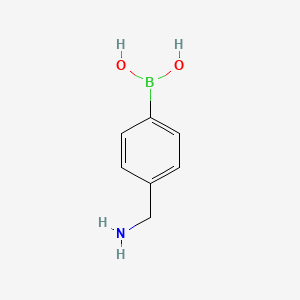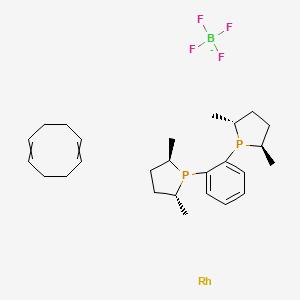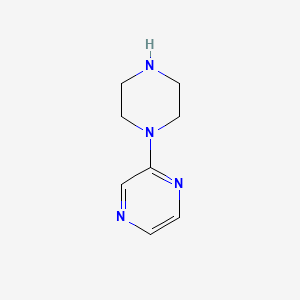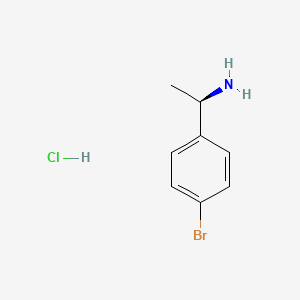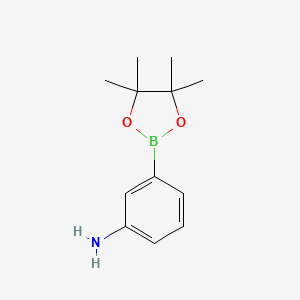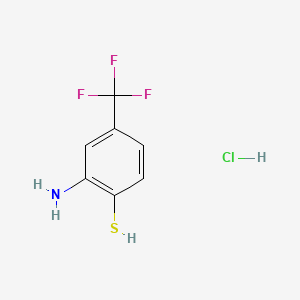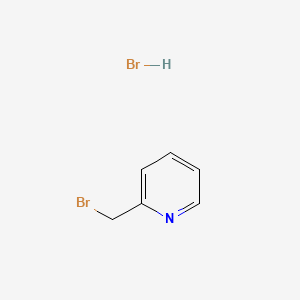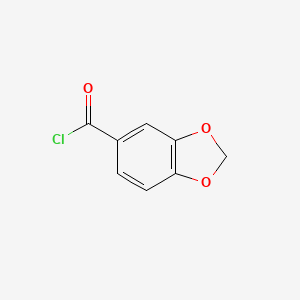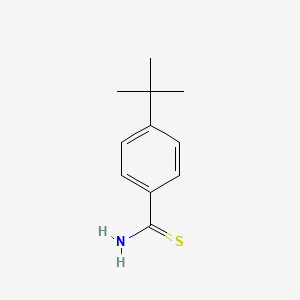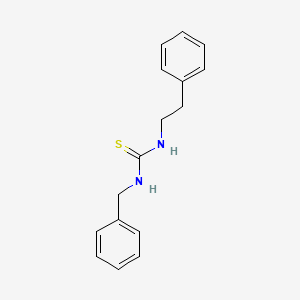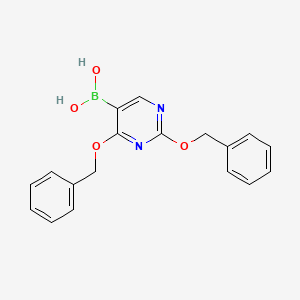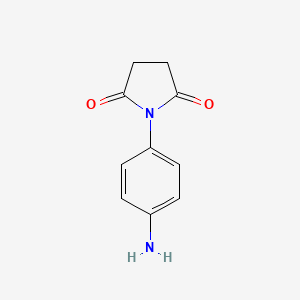
1-(4-Aminophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative . It has been found to have potential inhibitory effects on aromatase .
Synthesis Analysis
The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives has been reported in several studies . The protocols used for synthesis do not require special conditions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(4-Aminophenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 .Physical And Chemical Properties Analysis
1-(4-Aminophenyl)pyrrolidine-2,5-dione is a powder with a melting point of 239-240°C . Its molecular weight is 190.2 .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
A study by Daly et al. (1986) explored the synthesis and inhibitory activity of (aminophenyl)pyrrolidine-2,5-diones, highlighting their structural similarities to aminoglutethimide. These compounds demonstrated selective inhibition of the aromatase enzyme system. This research provides insights into the potential applications of these compounds in enzyme inhibition, particularly aromatase, which is crucial in steroid biosynthesis (Daly et al., 1986).
Efficient Synthesis of Amino Acids
Cal et al. (2012) reported on an efficient "one-pot" synthesis method to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) using 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione. This research contributes to the field of amino acid synthesis, showcasing the versatility of pyrrolidine-2,5-dione derivatives in synthesizing important biological compounds (Cal et al., 2012).
Synthesis and Application in Chemical Reactions
Ali et al. (2015) focused on synthesizing 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives. These compounds were then utilized in various functionalization reactions, indicating the potential of 1-(4-Aminophenyl)pyrrolidine-2,5-dione derivatives in organic synthesis and chemical transformations (Ali et al., 2015).
Anti-Cancer, Anti-Inflammatory, and Antioxidant Studies
Zulfiqar et al. (2021) investigated 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol for its anti-cancer, anti-inflammatory, and antioxidant properties. This study highlights the potential therapeutic applications of pyrrolidine-2,5-dione derivatives in treating various diseases, including cancer (Zulfiqar et al., 2021).
Corrosion Inhibition Studies
Zarrouk et al. (2015) explored the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in acidic environments. This research demonstrates the utility of pyrrolidine-2,5-dione derivatives in industrial applications, particularly in corrosion prevention (Zarrouk et al., 2015).
Safety And Hazards
Direcciones Futuras
The future directions for the study of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand their mechanisms of action and to optimize their synthesis .
Propiedades
IUPAC Name |
1-(4-aminophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPJTGNICKTBTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373411 |
Source


|
| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)pyrrolidine-2,5-dione | |
CAS RN |
34373-09-6 |
Source


|
| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

